2,3,5-Trimethylpyridine 1-oxide
Overview
Description
2,3,5-Trimethylpyridine 1-oxide is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by the presence of three methyl groups at the 2, 3, and 5 positions, and an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Scientific Research Applications
2,3,5-Trimethylpyridine 1-oxide is utilized in various fields of scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis, particularly in oxidation reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, including those with gastric-acid inhibiting properties.
Industry: Employed in the production of fine chemicals and as a stabilizer in certain formulations .
Safety and Hazards
When handling 2,3,5-Trimethylpyridine 1-oxide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
2,3,5-Trimethylpyridine 1-oxide is an organic compound that is often used in organic synthesis It is known to act as a catalyst or a catalyst carrier in organic synthesis .
Mode of Action
It is known to possess both oxidative and reductive properties, allowing it to participate in chemical reactions as either an oxidizing or reducing agent .
Biochemical Pathways
Given its role as a catalyst or catalyst carrier, it is likely to be involved in various organic synthesis reactions .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents but is poorly soluble in water .
Result of Action
Given its role in organic synthesis, it is likely to influence the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be hygroscopic and should be stored under an inert gas (nitrogen or argon) at 2-8°C . Additionally, it should be kept away from sources of ignition and oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the compound has oxidative and reductive properties, which suggest that it could potentially interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its oxidative and reductive properties, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,3,5-Trimethylpyridine 1-oxide vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylpyridine 1-oxide can be synthesized through selective oxidation of 2,3,5-trimethylpyridine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The methyl groups can participate in electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Electrophiles such as halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 2,3,5-trimethylpyridine.
Substitution: Halogenated or sulfonated derivatives
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyridine: The parent compound without the N-oxide group.
2,3,6-Trimethylpyridine 1-oxide: A structural isomer with the N-oxide group at a different position.
2,4,6-Trimethylpyridine 1-oxide: Another isomer with different methyl group positions
Uniqueness
2,3,5-Trimethylpyridine 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical reactivity and properties compared to its isomers and parent compound .
Properties
IUPAC Name |
2,3,5-trimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBDSWBSEXCSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440623 | |
Record name | 2,3,5-trimethylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74409-42-0 | |
Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74409-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-trimethylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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